molecular formula C19H16N4O2 B2567883 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034275-45-9

2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2567883
CAS No.: 2034275-45-9
M. Wt: 332.363
InChI Key: WOLBKOAQTSFTDE-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable diketone to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or sulfuric acid, with temperatures ranging from 60°C to 120°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at room temperature.

Major Products

    Oxidation: Formation of triazolopyrazine oxides.

    Reduction: Formation of triazolopyrazine hydrides.

    Substitution: Formation of halogenated triazolopyrazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Comparison with Similar Compounds

Compared to other triazolopyrazine derivatives, 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

    7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione: Lacks the 4-methylbenzyl group, resulting in different biological properties.

    2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione: Substitution with a chlorine atom instead of a methyl group, leading to altered reactivity and potency.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-14-7-9-15(10-8-14)13-23-19(25)22-12-11-21(18(24)17(22)20-23)16-5-3-2-4-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBKOAQTSFTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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